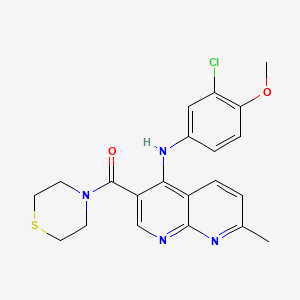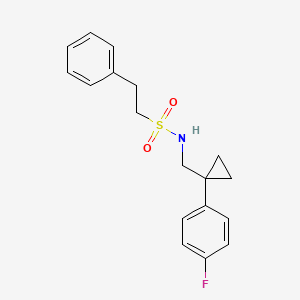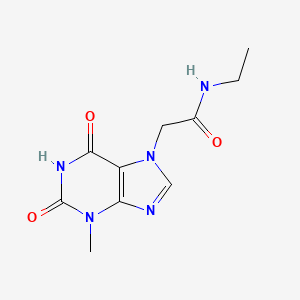
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone, also known as EMPM, is a chemical compound that has been widely used in scientific research. It is a small molecule that has shown potential in a variety of applications, including as a tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone is not fully understood. However, it has been shown to inhibit the activity of MAO and AChE. MAO is an enzyme that breaks down neurotransmitters such as dopamine and serotonin, while AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone. One area of research is the development of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone as a therapeutic agent for various diseases. Another area of research is the study of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone's mechanism of action, which may lead to the development of new drugs that target the same pathways. Additionally, (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone could be used as a tool for studying the activity of other enzymes and biological processes. Overall, (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has shown great potential in scientific research, and further studies are needed to fully understand its applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone involves the reaction between 1-ethyl-5-methylpyrazole-4-carboxylic acid and piperazine. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone.
Applications De Recherche Scientifique
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has been used in a variety of scientific research applications, including as a tool for studying the role of various biological processes. It has been shown to have potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurodegenerative diseases. (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has also been used as a probe for studying the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Propriétés
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-15-9(2)10(8-13-15)11(16)14-6-4-12-5-7-14/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKABRWWFMSSIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)


![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2437209.png)
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)
![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)
